benzyl (2R)-2-amino-3-cyclohexylpropanoate;hydrochloride
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Overview
Description
benzyl (2R)-2-amino-3-cyclohexylpropanoate;hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a cyclohexane ring, a propanoic acid group, an alpha-amino group, and a phenylmethyl ester group. The hydrochloride salt form enhances its solubility in water, making it more versatile for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2R)-2-amino-3-cyclohexylpropanoate;hydrochloride typically involves multiple steps:
Formation of Cyclohexanepropanoic Acid: This can be achieved through the hydrogenation of cyclohexylpropanoic acid.
Introduction of the Alpha-Amino Group: This step involves the use of reagents such as ammonia or amines under specific conditions to introduce the amino group at the alpha position.
Esterification: The phenylmethyl ester group is introduced through an esterification reaction, often using benzyl alcohol and an acid catalyst.
Formation of Hydrochloride Salt: The final step involves the reaction of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
benzyl (2R)-2-amino-3-cyclohexylpropanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can be used to modify the ester group or the cyclohexane ring.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
benzyl (2R)-2-amino-3-cyclohexylpropanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of benzyl (2R)-2-amino-3-cyclohexylpropanoate;hydrochloride involves its interaction with specific molecular targets. The alpha-amino group can form hydrogen bonds with biological molecules, while the phenylmethyl ester group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanepropanoic acid: Lacks the alpha-amino and phenylmethyl ester groups.
Cyclohexylpropanoic acid: Similar structure but without the amino and ester functionalities.
Phenylmethyl esters: Compounds with similar ester groups but different core structures.
Uniqueness
benzyl (2R)-2-amino-3-cyclohexylpropanoate;hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the alpha-amino group and the phenylmethyl ester group allows for diverse interactions with biological molecules, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
benzyl (2R)-2-amino-3-cyclohexylpropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12,17H2;1H/t15-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREMEFMGLSOHFK-XFULWGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)OCC2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@H](C(=O)OCC2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
266690-58-8 |
Source
|
Record name | Cyclohexanepropanoic acid, α-amino-, phenylmethyl ester, hydrochloride (1:1), (αR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=266690-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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